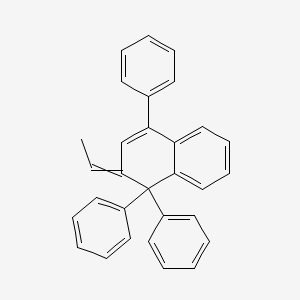![molecular formula C15H27BrO4Si2 B12617763 [(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 919289-43-3](/img/structure/B12617763.png)
[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, methoxy, and methyl groups attached to a phenylene ring, with two trimethylsilane groups connected via oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves multiple steps, starting with the preparation of the phenylene ring with the desired substituents. The bromination of the phenylene ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The introduction of methoxy groups is usually done through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The final step involves the attachment of trimethylsilane groups via a silylation reaction using trimethylsilyl chloride (TMSCl) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy and methyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of [(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) involves its ability to participate in various chemical reactions. The bromine atom and methoxy groups can act as reactive sites for substitution and coupling reactions. The trimethylsilane groups provide stability and can be selectively removed under specific conditions to reveal reactive intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can be compared with similar compounds such as:
[(4-Bromo-3,5-dimethoxyphenyl)bis(oxy)]bis(trimethylsilane): Similar structure but with different substitution pattern.
[(4-Bromo-3,6-dimethoxyphenyl)bis(oxy)]bis(trimethylsilane): Lacks the methyl group, affecting its reactivity and applications.
[(4-Bromo-3,6-dimethoxy-5-methylphenyl)bis(oxy)]bis(trimethylsilane): Similar but with different positioning of the methoxy groups.
Propiedades
Número CAS |
919289-43-3 |
|---|---|
Fórmula molecular |
C15H27BrO4Si2 |
Peso molecular |
407.45 g/mol |
Nombre IUPAC |
(3-bromo-2,5-dimethoxy-4-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C15H27BrO4Si2/c1-10-11(16)13(18-3)15(20-22(7,8)9)14(12(10)17-2)19-21(4,5)6/h1-9H3 |
Clave InChI |
HSDNJGDSCLCZQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)OC)O[Si](C)(C)C)O[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B12617692.png)
![2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12617694.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone](/img/structure/B12617702.png)
![{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid](/img/structure/B12617711.png)
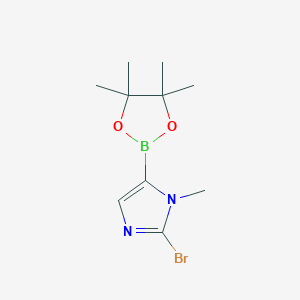
![2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid](/img/structure/B12617718.png)
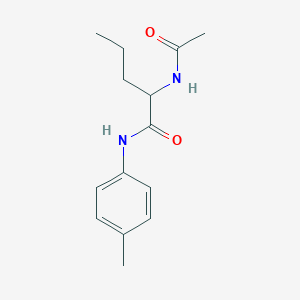

![2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid](/img/structure/B12617730.png)
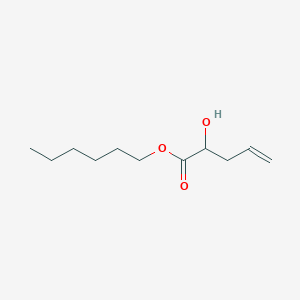
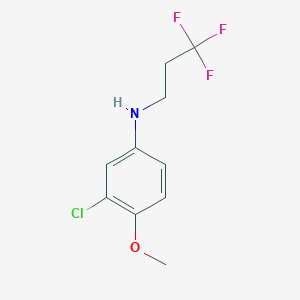
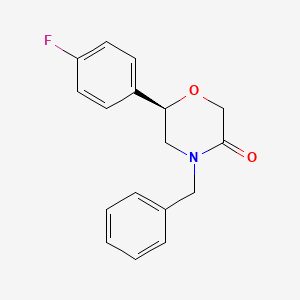
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl-](/img/structure/B12617758.png)
